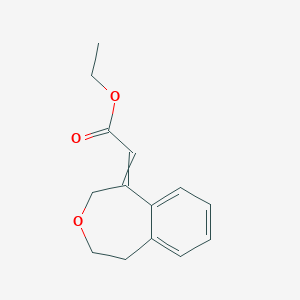
Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate is an organic compound belonging to the class of benzoxepin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a benzoxepin ring fused with an ethyl acetate moiety, making it a unique entity in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzoxepin ring. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxepin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxepin-5-carboxylic acid, while reduction could produce benzoxepin-5-ol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate has been explored for various scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex benzoxepin derivatives with potential pharmacological activities.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate involves its interaction with specific molecular targets. The benzoxepin ring can bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to sedative and hypnotic effects by enhancing the inhibitory action of gamma-aminobutyric acid (GABA) on neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate: Another benzoxepin derivative with similar structural features but different biological activities.
Indole Derivatives: Compounds like indole-3-acetic acid share a similar aromatic ring structure and exhibit diverse biological activities.
Uniqueness: Ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate stands out due to its specific benzoxepin ring fused with an ethyl acetate moiety, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C14H16O3 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
ethyl 2-(1,2-dihydro-3-benzoxepin-5-ylidene)acetate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(15)9-12-10-16-8-7-11-5-3-4-6-13(11)12/h3-6,9H,2,7-8,10H2,1H3 |
InChI-Schlüssel |
PHERUQMYZUCUHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C1COCCC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















